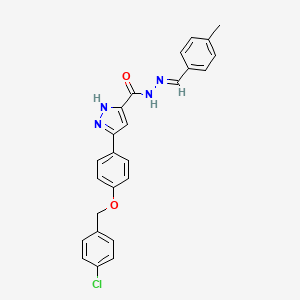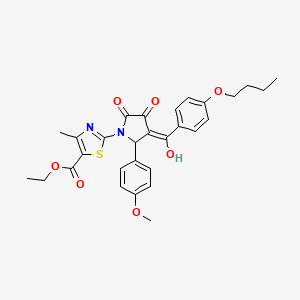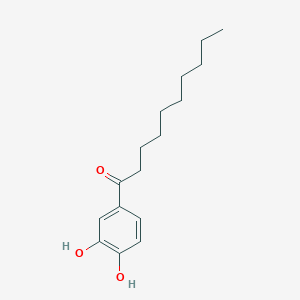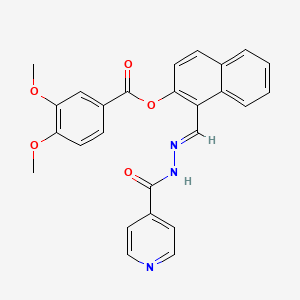![molecular formula C18H12BrN3OS2 B12016644 (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606962-23-6](/img/structure/B12016644.png)
(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(4-bromophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: est un composé organique complexe appartenant à la classe des thiazolotriazoles. Ce composé se caractérise par sa structure unique, qui comprend un groupe bromophényle, un groupe méthylsulfanylbenzylidène et un noyau thiazolotriazole. Il est d’un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la (5E)-2-(4-bromophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-bromobenzaldéhyde avec la 4-(méthylsulfanyl)benzylidène en présence d’une base pour former le produit intermédiaire. Cet intermédiaire est ensuite cyclisé avec la thiosemicarbazide en milieu acide pour donner le composé thiazolotriazole final.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs discontinus et des systèmes à flux continu pour optimiser le rendement et la pureté. Les conditions de réaction sont soigneusement contrôlées pour garantir la formation efficace du produit souhaité tout en minimisant les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthylsulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent cibler le groupe bromophényle, le convertissant potentiellement en un groupe phényle.
Substitution: L’atome de brome dans le groupe bromophényle peut être substitué par divers nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction: Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Les réactions de substitution nucléophile nécessitent souvent la présence d’une base, telle que le carbonate de potassium, et d’un solvant approprié tel que le diméthylformamide.
Principaux produits:
Oxydation: Sulfoxydes ou sulfones.
Réduction: Dérivés phényliques.
Substitution: Divers dérivés thiazolotriazoles substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux en raison de ses caractéristiques structurelles uniques qui peuvent interagir avec des cibles biologiques.
Médecine: Des études préliminaires suggèrent que le composé pourrait avoir un potentiel thérapeutique, en particulier dans le traitement de certains cancers et infections bactériennes.
Industrie: Dans le secteur industriel, le composé est étudié pour son utilisation dans le développement de nouveaux polymères et de matériaux avancés possédant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features that may interact with biological targets.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and bacterial infections.
Industry: In the industrial sector, the compound is explored for its use in the development of new polymers and advanced materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la (5E)-2-(4-bromophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. On pense que le composé inhibe certaines enzymes ou protéines qui sont essentielles à la survie et à la prolifération cellulaires. Par exemple, dans les cellules cancéreuses, il peut inhiber les enzymes impliquées dans la réplication ou la réparation de l’ADN, conduisant à la mort cellulaire. Les voies moléculaires et les cibles exactes sont encore à l’étude, mais la capacité du composé à induire l’apoptose (mort cellulaire programmée) est un domaine clé de recherche.
Comparaison Avec Des Composés Similaires
Composés similaires:
- (5E)-2-(4-chlorophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-fluorophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-iodophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Unicité: L’unicité de la (5E)-2-(4-bromophényl)-5-[4-(méthylsulfanyl)benzylidène][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one réside dans son groupe bromophényle, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues chloro, fluoro et iodo.
Propriétés
Numéro CAS |
606962-23-6 |
|---|---|
Formule moléculaire |
C18H12BrN3OS2 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(5E)-2-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+ |
Clé InChI |
HUFRHXDBCMWFQU-XNTDXEJSSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
SMILES canonique |
CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)
![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)



